molecular formula C21H28N2O B14372783 N-(3-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide CAS No. 90304-83-9

N-(3-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide

Cat. No.: B14372783
CAS No.: 90304-83-9
M. Wt: 324.5 g/mol
InChI Key: RHJBXUZDVANWMF-UHFFFAOYSA-N
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Description

N-(3-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide is an organic compound characterized by its unique structure, which includes a butyl group attached to a phenyl ring and an alaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide typically involves the reaction of 3-butylphenylamine with 2-methylphenylalanine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature, followed by purification through column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-(3-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)glycinamide
  • N-(3-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)valinamide

Uniqueness

N-(3-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

90304-83-9

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

N-(3-butylphenyl)-2-methyl-2-(2-methylanilino)propanamide

InChI

InChI=1S/C21H28N2O/c1-5-6-11-17-12-9-13-18(15-17)22-20(24)21(3,4)23-19-14-8-7-10-16(19)2/h7-10,12-15,23H,5-6,11H2,1-4H3,(H,22,24)

InChI Key

RHJBXUZDVANWMF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=CC=C2C

Origin of Product

United States

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